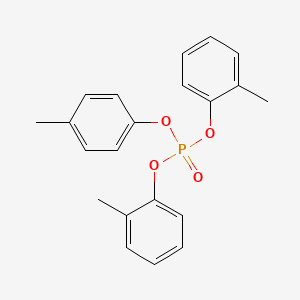

Bis(o-cresyl) p-Cresyl Phosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H21O4P |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

bis(2-methylphenyl) (4-methylphenyl) phosphate |

InChI |

InChI=1S/C21H21O4P/c1-16-12-14-19(15-13-16)23-26(22,24-20-10-6-4-8-17(20)2)25-21-11-7-5-9-18(21)3/h4-15H,1-3H3 |

InChI Key |

JNTXWMBTWZTKRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Characterization of Bis O Cresyl P Cresyl Phosphate

Approaches to Chemical Synthesis of Bis(o-cresyl) p-Cresyl Phosphate (B84403)

The synthesis of unsymmetrical triaryl phosphates like bis(o-cresyl) p-cresyl phosphate requires a controlled, stepwise approach to ensure the precise placement of the different aryl groups.

Established Synthetic Routes and Reaction Mechanisms

The industrial production of mixed triaryl phosphates typically involves the reaction of a mixture of cresol (B1669610) isomers (o-, m-, and p-cresol) with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃). mst.dk This approach, however, yields a complex mixture of various tricresyl phosphate (TCP) isomers.

To synthesize a specific unsymmetrical isomer such as this compound, a more targeted, multi-step synthesis is necessary. This generally involves the sequential reaction of the cresol precursors with phosphorus oxychloride. google.com The reaction proceeds through the stepwise displacement of the chlorine atoms on the phosphorus oxychloride with the cresoxy groups.

The proposed reaction mechanism for a stepwise synthesis would be as follows:

Formation of the Monosubstituted Intermediate: In the first step, two equivalents of o-cresol (B1677501) are reacted with one equivalent of phosphorus oxychloride. This reaction is typically carried out in the presence of a catalyst, such as a metal salt, and under controlled temperature conditions to favor the formation of di(o-cresyl) phosphorochloridate. By controlling the stoichiometry, the formation of tris(o-cresyl) phosphate can be minimized.

Formation of the Final Product: The resulting di(o-cresyl) phosphorochloridate is then reacted with one equivalent of p-cresol (B1678582). This second substitution step yields the desired unsymmetrical product, this compound.

Purification of the final product from any remaining starting materials and symmetrically substituted byproducts is typically achieved through distillation or crystallization. google.com

Synthesis of Isotopic Labeled Analogues for Mechanistic Investigations

For mechanistic investigations of its formation or environmental fate, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) can be incorporated into the molecule. nih.gov

Labeling of the Cresyl Moieties: ¹³C- or ²H-labeled o-cresol or p-cresol could be used as starting materials in the stepwise synthesis described above. This would allow for the tracking of the specific aryl groups during mass spectrometric analysis or nuclear magnetic resonance (NMR) spectroscopy.

Labeling of the Phosphate Group: ¹⁸O can be introduced into the phosphate group by using ¹⁸O-labeled phosphorus oxychloride (P¹⁸OCl₃) or by performing the synthesis in the presence of H₂¹⁸O under specific conditions. nih.gov This would be particularly useful for studying hydrolysis mechanisms or for distinguishing the compound from other phosphates in complex matrices.

The synthesis of these labeled analogues would follow the same stepwise reaction pathway as the unlabeled compound, with the isotopically enriched starting material introduced at the appropriate step to yield the specifically labeled this compound.

Sophisticated Analytical and Spectroscopic Techniques for Structural and Purity Assessment

The confirmation of the structure and the determination of the purity of a specific, unsymmetrical isomer like this compound necessitate the use of advanced analytical techniques.

Advanced Mass Spectrometry Applications for Compound Elucidation

Mass spectrometry (MS) is a cornerstone technique for the identification and structural elucidation of organic compounds. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly valuable for analyzing complex molecules like triaryl phosphates.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. For this compound (C₂₁H₂₁O₄P), the theoretical exact mass can be calculated with high precision.

As an isomer of tri-o-cresyl phosphate, its monoisotopic mass is 368.11774614 Da. nih.gov HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure this mass with an accuracy in the low parts-per-million (ppm) range, which provides strong evidence for the elemental formula of the compound and helps to distinguish it from other compounds with the same nominal mass. nih.govmzcloud.org

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the molecule. researchgate.net

While a specific fragmentation pattern for this compound is not documented, the fragmentation of tricresyl phosphate isomers generally involves the cleavage of the C-O and P-O bonds. nih.gov Expected fragmentation pathways would include:

Loss of a Cresyl Radical: The molecule could lose an o-cresyl or a p-cresyl radical.

Loss of a Cresoxy Group: The loss of a cresoxy group (C₇H₇O) is a common fragmentation pathway for triaryl phosphates.

Formation of Diphenyl Phosphate-type Ions: Fragmentation could lead to the formation of ions corresponding to dicresyl phosphate structures.

Characteristic Phosphate-related Ions: Ions characteristic of the phosphate core may also be observed.

Ion Mobility-Mass Spectrometry for Isomer Discrimination and Conformational Studies

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for the separation and identification of isomeric compounds, including the various isomers of tricresyl phosphate. This method separates ions in the gas phase based on their size, shape, and charge. For complex mixtures of TCP isomers, which can be challenging to resolve by chromatography alone, IM-MS provides an additional dimension of separation.

The differentiation of tricresyl phosphate isomers by IM-MS relies on the subtle differences in their collision cross-sections (CCS), which is a measure of the ion's effective area as it moves through a buffer gas. Isomers with different substitution patterns on the phenyl rings, such as this compound, will exhibit distinct spatial arrangements. These conformational differences lead to unique CCS values, allowing for their separation and identification.

In a typical IM-MS experiment, the TCP isomer mixture is ionized, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). The resulting ions are then introduced into an ion mobility cell, where they drift through a buffer gas under the influence of a weak electric field. Ions with a more compact structure will experience fewer collisions and travel faster, while more extended conformers will have a larger CCS and a longer drift time. By coupling this separation with a mass spectrometer, it is possible to obtain mass-to-charge ratios and CCS values simultaneously, providing a high degree of confidence in isomer identification. acs.orgnih.gov

Recent studies on tricresyl phosphate isomers have demonstrated the utility of IM-MS in distinguishing between ortho-, meta-, and para-substituted congeners. acs.orgnih.gov For this compound, the presence of two ortho-cresyl groups and one para-cresyl group would result in a specific three-dimensional structure and a characteristic CCS value that would differentiate it from other isomers such as tri-o-cresyl phosphate (TOCP), tri-p-cresyl phosphate (TPCP), or other mixed isomers. The technique is particularly valuable for identifying potentially toxic ortho-substituted isomers in complex mixtures. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the specific isomer this compound. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the two different cresyl moieties. The aromatic protons of the o-cresyl and p-cresyl rings would appear in the downfield region, typically between 6.8 and 7.5 ppm, due to the deshielding effect of the aromatic rings and the phosphate group. The coupling patterns (splitting) of these aromatic protons would provide information about their relative positions on the ring.

The methyl protons of the o-cresyl and p-cresyl groups would resonate in the upfield region, likely between 2.1 and 2.4 ppm. A key feature would be the presence of two distinct signals for the methyl groups, with an integration ratio of 2:1, corresponding to the two o-cresyl groups and the single p-cresyl group, respectively. The exact chemical shifts would be influenced by the electronic effects of the phosphate ester linkage and the position of the methyl group on the phenyl ring.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (o-cresyl) | 6.9 - 7.4 | Multiplet | 8H |

| Aromatic Protons (p-cresyl) | 6.8 - 7.2 | Multiplet | 4H |

| Methyl Protons (o-cresyl) | 2.2 - 2.4 | Singlet | 6H |

Note: These are predicted values based on related structures. Actual experimental values may vary.

The ¹³C NMR spectrum of this compound would provide further confirmation of its structure. The spectrum would display distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the range of approximately 120 to 150 ppm. The carbons directly attached to the oxygen of the phosphate group (C-O-P) would be expected to appear in the more downfield portion of this range.

The methyl carbons of the o-cresyl and p-cresyl groups would appear in the upfield region of the spectrum, typically between 15 and 25 ppm. Similar to the ¹H NMR, two distinct signals for the methyl carbons would be anticipated, reflecting the two different chemical environments of the cresyl groups. The number of signals in the aromatic region would also be consistent with the proposed structure, taking into account the symmetry of the molecule.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons (C-O-P) | 145 - 155 |

| Aromatic Carbons | 120 - 140 |

| Methyl Carbons (o-cresyl) | 18 - 22 |

Note: These are predicted values based on related structures. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound like this compound.

The IR and Raman spectra of this compound would be dominated by characteristic bands corresponding to the phosphate group and the substituted aromatic rings. A strong absorption band in the IR spectrum, typically in the region of 1250-1350 cm⁻¹, would be indicative of the P=O stretching vibration of the phosphate ester. The P-O-C stretching vibrations would give rise to bands in the 950-1100 cm⁻¹ region. sci-hub.stresearchgate.net

The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methyl groups and the aromatic rings would be found in the fingerprint region of the spectrum (below 1400 cm⁻¹). The substitution pattern on the aromatic rings (ortho and para) would also influence the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region of the IR spectrum, which can be useful for distinguishing between isomers. spectrabase.com

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the P=O bond, which often gives a strong Raman signal.

Table 3: Expected IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique(s) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | IR, Raman |

| P=O Stretch | 1250 - 1350 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| P-O-C Stretch | 950 - 1100 | IR |

Note: These are predicted values based on related structures. Actual experimental values may vary.

Environmental Dynamics and Transformation Pathways of Bis O Cresyl P Cresyl Phosphate

Environmental Occurrence and Spatiotemporal Distribution

Tricresyl phosphate (B84403) (TCP) does not occur naturally and is released into the environment through its production, processing, and use. mst.dk The primary sources of release are end-point uses, such as volatilization from plastics and leakage of hydraulic fluids. mst.dk

Presence in Aquatic Ecosystems: Surface Waters and Sediments

Due to its low water solubility, TCP is not frequently detected in water samples. mst.dk However, when found, concentrations in Canadian drinking water have been reported in the range of 0.3-4.3 ng/L. mst.dk In Danish wastewater treatment plants, mean concentrations of 1.50 µg/L have been observed in water extracts. mst.dk

Owing to its high adsorption coefficient, TCP rapidly adsorbs onto particulate matter and settles in sediments. who.int This leads to significantly higher concentrations in sediment compared to the water column. who.int

Below is a table summarizing the reported concentrations of Tricresyl Phosphate (TCP) in various aquatic environments.

| Environmental Compartment | Location/Study | Concentration Range |

| Drinking Water | Canada | 0.3 - 4.3 ng/L |

| Wastewater Effluent | Denmark | Mean of 1.50 µg/L |

| River Sediment | General | Up to 1300 ng/g |

| Marine Sediment | General | Up to 2160 ng/g |

Data sourced from Environmental Health Criteria 110 and the Danish Environmental Protection Agency. mst.dkwho.int

The release of phosphorus from sediments is a complex process influenced by factors such as pH and redox potential. nih.gov Under anaerobic (reductive) conditions and at high pH values, the release of phosphates from sediments tends to increase. nih.gov The reductive dissolution of iron-bearing oxides is a likely mechanism for this release. nih.gov

Distribution in Terrestrial Compartments: Soils

Similar to its behavior in aquatic systems, TCP's physicochemical properties cause it to bind to soil particles. who.int Elevated levels have been measured in soil within the perimeter of production plants. who.int For instance, at one chemical plant, soil concentrations of TCP were found to range from 1.0 to 4.0 mg/kg. mst.dk In a Danish study, TCP levels in sewage sludge, which is often applied to land, ranged from 57 to 12,000 µg/kg dry matter. mst.dk

The table below shows reported concentrations of Tricresyl Phosphate (TCP) in terrestrial compartments.

| Terrestrial Compartment | Location/Study | Concentration Range |

| Soil | Chemical Plant | 1.0 - 4.0 mg/kg |

| Sewage Sludge | Denmark | 57 - 12,000 µg/kg (dry matter) |

Data sourced from the Danish Environmental Protection Agency. mst.dk

Atmospheric Transport and Gas-Particle Partitioning

TCP can be released into the atmosphere, with concentrations varying based on proximity to industrial sources. mst.dk The partitioning of semi-volatile organic compounds like TCP between the gas and particle phases is a critical process governing their atmospheric transport and fate. copernicus.org This partitioning is influenced by ambient relative humidity, temperature, and the amount and composition of aerosol particles. copernicus.org Compounds with low vapor pressure, such as TCP, have a tendency to adsorb onto aerosol particles, which can facilitate their long-range transport in the atmosphere. vulcanchem.comcopernicus.org

The following table presents atmospheric concentrations of Tricresyl Phosphate (TCP) in different areas.

| Location Type | Reported Concentration Range |

| Production Sites (USA) | 0.01 - 2 ng/m³ |

| Near Industrialized Cities (Japan) | 11.5 - 21.4 ng/m³ |

| Urban Air (Japan) | 26.7 - 70.3 ng/m³ |

Data sourced from the Danish Environmental Protection Agency. mst.dk

Ecological Bioaccumulation Potential in Environmental Matrices

Tricresyl phosphate demonstrates a high potential for bioaccumulation in aquatic organisms, which is consistent with its high octanol-water partition coefficient (log Kow of 5.1). who.intvulcanchem.com Laboratory studies have measured significant bioconcentration factors (BCF), which indicate the extent to which a chemical accumulates in an organism from the surrounding water.

The table below details the bioaccumulation potential of Tricresyl Phosphate (TCP).

| Parameter | Value | Organism(s) |

| Log K_ow | 5.1 | - |

| Bioconcentration Factor (BCF) | 165 - 2,768 | Various fish species |

| Depuration Half-Life | 25.8 - 90 hours | Various fish species |

Data sourced from Environmental Health Criteria 110. who.int

Despite the high BCF, the accumulated TCP is lost relatively quickly once exposure ceases, with depuration half-lives ranging from 25.8 to 90 hours in fish. who.int Residues in fish and shellfish have been reported up to 40 ng/g, though the majority of sampled animals had no detectable levels. who.int

Abiotic Degradation Mechanisms and Kinetics

Hydrolytic Stability and Hydrolysis Product Formation under Diverse Environmental Conditions

The abiotic degradation of tricresyl phosphate is relatively slow, with a reported half-life of 96 days. who.int Hydrolysis is a key degradation pathway for phosphate esters. smolecule.com TCP is stable in neutral and acidic media at normal temperatures but is easily hydrolyzed in alkaline (high pH) environments. who.int The hydrolysis process involves the breaking of the ester bonds, which results in the formation of dicresyl phosphate and the corresponding cresol (B1669610) isomers (o-cresol and p-cresol (B1678582) in this specific case). who.intsmolecule.com The rate of this reaction is influenced by both pH and temperature. smolecule.com

Photolytic Degradation Pathways and Quantum Yield Assessments

Direct photolysis in aqueous solutions and indirect photolysis, often mediated by naturally occurring substances like iron(III) or nitrates, contribute to the degradation of TCPs. researchgate.net For instance, the photolytic degradation of tri-p-cresyl phosphate (TpCP) to di-p-cresyl phosphate (DpCP) has been observed in simulated sunlight, particularly in the presence of Fe³⁺ and NO₂⁻. researchgate.net The process of photolysis often involves the generation of reactive oxygen species such as hydroxyl radicals (•OH), which can be induced by the emission of UV light, leading to the homolysis and ionization of water. mdpi.comnih.gov

Research on other organophosphate esters has shown that photolysis follows pseudo-first-order kinetics. researchgate.net However, the presence of substances like humic acid can inhibit photodegradation, suggesting that the environmental matrix plays a critical role in the photolytic fate of these compounds. researchgate.net The degradation of OPEs via photocatalysis is considered a promising method due to its efficiency and low energy consumption. mdpi.com

Table 1: Photodegradation Products of Select Organophosphate Esters

| Parent Compound | Photodegradation Product |

| Tri-p-cresyl phosphate (TpCP) | Di-p-cresyl phosphate (DpCP) |

| Tris(2-butoxyethyl) phosphate (TBOEP) | Bis(2-butoxyethyl) phosphate (BBOEP) |

| Tris(1-chloro-2-propyl) phosphate (TCIPP) | Bis-(1-chloro-2-propyl) phosphate (BCIPP) |

This table is based on findings from related organophosphate esters and suggests likely transformation products for cresyl phosphate isomers. researchgate.net

Atmospheric Oxidation Initiated by Hydroxyl Radicals (•OH)

In the atmosphere, the primary degradation pathway for many organic compounds is oxidation initiated by hydroxyl radicals (•OH). nih.gov These highly reactive species play a key role in determining the atmospheric lifetime and transport potential of pollutants like bis(o-cresyl) p-cresyl phosphate.

Computational studies, particularly using density functional theory (DFT), have been employed to investigate the atmospheric oxidation of tricresyl phosphate isomers. For tri-p-cresyl phosphate (TpCP), the reaction with •OH radicals is dominated by two main initial pathways: hydrogen abstraction and •OH addition. nih.govresearchgate.net The hydrogen abstraction from the methyl groups on the cresyl rings is generally found to be the more favorable pathway. nih.govresearchgate.net

These initial reactions lead to the formation of radical and adduct intermediates. nih.govresearchgate.net Subsequent reactions with atmospheric oxygen (O₂) can then lead to a variety of transformation products. nih.govresearchgate.net

Kinetic parameters derived from these computational studies are essential for atmospheric modeling. For TpCP, the calculated rate constant (kₒₕ) for its reaction with •OH at 298 K is approximately 1.9 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.net This rate constant corresponds to an estimated atmospheric lifetime of about 4.2 days, suggesting that gaseous TCP isomers are relatively persistent in the atmosphere and can undergo long-range transport. nih.govresearchgate.netnih.gov The temperature dependence of the reaction rate for some organophosphates exhibits a V-shaped curve, being negative at lower temperatures and positive at higher temperatures. rsc.org

Table 2: Kinetic Parameters for the Reaction of Tri-p-cresyl Phosphate with •OH Radicals

| Parameter | Value | Reference |

| Rate Constant (kₒₕ) at 298 K | 1.9 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | nih.govresearchgate.net |

| Atmospheric Lifetime | ~4.2 days | nih.govresearchgate.net |

The atmospheric oxidation of tricresyl phosphates by •OH radicals leads to a variety of transformation products. Following the initial hydrogen abstraction or •OH addition, further reactions with O₂ can result in the formation of compounds such as benzaldehyde (B42025) phosphate, hydroxylated tricresyl phosphates, and bicyclic radicals. nih.govresearchgate.net

The identification of these transformation products is often challenging and relies on a combination of field measurements and laboratory studies. While specific atmospheric transformation products for this compound have not been detailed, studies on other OPEs have identified diester and hydroxylated derivatives as common products of atmospheric degradation. nih.gov For example, di-o-cresyl phosphate (erroneously abbreviated as BMPP in one study) has been detected in atmospheric particles. nih.govacs.org The transformation of parent OPEs to their products can be influenced by particle size and meteorological conditions like temperature and humidity. acs.orgnih.gov

It is important to note that some transformation products of OPEs may be more toxic or persistent than the parent compounds, highlighting the need for a comprehensive understanding of their atmospheric fate. nih.govnih.gov

Biotic Transformation and Biodegradation Processes

In soil and aquatic environments, microbial activity is a key driver of the transformation and degradation of organophosphate esters.

Microorganisms have demonstrated the ability to degrade tricresyl phosphate isomers. nih.gov For example, a microbial consortium named ZY1 was able to completely degrade 1 mg/L of tri-p-cresyl phosphate within 24 hours. nih.govbohrium.comcityu.edu.hk Similarly, the bacterium Brevibacillus brevis has been shown to degrade various TCP isomers, with degradation rates of 93.91% for tri-p-cresyl phosphate within five days. nih.govresearchgate.net

The biodegradation of TCPs can lead to various metabolic products. Studies have identified hydroxylated, methylated, and demethylated products during the biodegradation of TpCP. cityu.edu.hk A notable finding is the potential for the demethylation of TCP isomers to form triphenyl phosphate (TPHP), suggesting a previously overlooked natural source of this compound. cityu.edu.hk The degradation process appears to rely on the cooperation of different bacterial genera, including Sphingobacterium, Variovorax, and Flavobacterium. nih.govbohrium.comomicsonline.org Enzymes such as cytochrome P450, phosphatases, and methyltransferases are thought to be involved in the degradation pathways. nih.govbohrium.comcityu.edu.hkomicsonline.org

The primary mechanisms for the microbial breakdown of tricresyl phosphates are hydrolysis and hydroxylation. nih.govbohrium.comoaepublish.comresearchgate.net Hydrolysis involves the cleavage of the ester bond, leading to the formation of diaryl phosphates and the corresponding cresol. For instance, the hydrolysis of this compound would yield di-cresyl phosphate and cresol. This process is often facilitated by phosphatase enzymes produced by microorganisms. nih.govbohrium.comcityu.edu.hkomicsonline.org

Hydroxylation, another key pathway, is often catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.govresearchgate.net This process involves the addition of a hydroxyl group to the aromatic ring or the alkyl side chain. Computational studies suggest that the biotransformation of OPEs to their diester metabolites involves Cα-hydroxylation and O-dealkylation steps. nih.govnih.govresearchgate.net These metabolic pathways are crucial in reducing the persistence of tricresyl phosphates in the environment. oaepublish.com

Environmental Persistence and Half-Lives of Parent Compound and its Metabolites

The environmental persistence of this compound, like other tricresyl phosphates, is determined by its susceptibility to biotic and abiotic degradation processes. Due to its low water solubility and high adsorption to particulates, it is readily adsorbed onto sediment and soil. who.int

The persistence of the parent compound and its breakdown products can vary significantly. Research on tri-o-cresyl phosphate (ToCP), an isomer structurally related to this compound, provides insight into the half-lives of potential metabolites.

Mechanistic Investigations of Biological Interactions of Bis O Cresyl P Cresyl Phosphate

Elucidation of Molecular Mechanisms of Action (excluding direct clinical outcomes)

The biological effects of bis(o-cresyl) p-cresyl phosphate (B84403), a member of the broader class of tri-cresyl phosphates (TCPs), are rooted in its interactions at the molecular and cellular levels. Research has focused on understanding how this compound and its metabolites interfere with enzymatic activities and cellular signaling processes, leading to a cascade of events that underpin its toxic potential. The ortho-isomers of tricresyl phosphate are particularly noted for their neurotoxic effects. industrialchemicals.gov.auuzh.ch

Enzyme Inhibition Studies and Biochemical Pathways

The primary mechanism of action for many organophosphorus compounds, including bis(o-cresyl) p-cresyl phosphate, involves the inhibition of various enzymes, particularly esterases. uzh.ch This inhibition occurs through the phosphorylation of the enzyme's active site, leading to a loss of its normal function. uzh.ch

Interaction with Esterase Enzymes (e.g., Cholinesterases, Neuropathy Target Esterase)

This compound and its metabolites are known to interact with and inhibit several esterase enzymes. A critical target is Neuropathy Target Esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6). nih.govresearchgate.net Inhibition of NTE is a key initiating event in the development of organophosphate-induced delayed neuropathy (OPIDN). researchgate.netnih.govnih.gov The toxic effects are specifically attributed to TCPs with at least one ortho-cresyl group. industrialchemicals.gov.auuzh.ch

Studies have shown that the ortho-isomer of TCP, tri-o-cresyl phosphate (ToCP), and its active metabolite, cresyl saligenin phosphate (CBDP), are potent inhibitors of NTE. uzh.chnih.govnih.gov In contrast, while CBDP is a strong irreversible inhibitor of butyrylcholinesterase (BChE), it is only a weak inhibitor of acetylcholinesterase (AChE). uzh.chnih.gov The inhibition of AChE is the primary mechanism of acute toxicity for many other organophosphates, but it is less significant for the delayed neuropathy caused by certain TCPs. nih.gov Research in mice has demonstrated that ToCP can significantly inhibit NTE activity in spermatogonial stem cells. nih.gov Furthermore, administration of ToCP to mice has been shown to inhibit a range of cytoplasmic and lysosomal proteolytic enzymes in the liver. researchgate.netnih.gov

The table below summarizes the inhibitory effects of ToCP and its metabolites on various enzymes.

| Enzyme | Compound | Effect | Species/System |

| Neuropathy Target Esterase (NTE) | Tri-o-cresyl phosphate (ToCP) | Inhibition | Hen brain, Mouse spermatogonial stem cells |

| Neuropathy Target Esterase (NTE) | Cresyl saligenin phosphate (CBDP) | Potent Inhibition | In vitro studies |

| Butyrylcholinesterase (BChE) | Cresyl saligenin phosphate (CBDP) | Strong, irreversible inhibition | Human |

| Acetylcholinesterase (AChE) | Cresyl saligenin phosphate (CBDP) | Weak inhibition | Human |

| Cytoplasmic Proteases (e.g., tripeptidyl aminopeptidase) | Tri-o-cresyl phosphate (ToCP) | Inhibition | Mouse liver |

| Lysosomal Proteases (e.g., cathepsins B, D, and L) | Tri-o-cresyl phosphate (ToCP) | Inhibition | Mouse liver |

Structural Analysis of Enzyme-Adduct Complexes (e.g., X-ray Crystallography)

The interaction between organophosphates and their target enzymes results in the formation of a covalent adduct, effectively inactivating the enzyme. nih.gov Structural analysis techniques, such as X-ray crystallography and mass spectrometry, have been instrumental in elucidating the nature of these enzyme-adduct complexes. nih.govcurrentsciencedaily.comnih.gov

These studies have revealed that the organophosphate molecule binds to a serine residue within the active site of the esterase. nih.gov For instance, mass spectrometry has been used to characterize the structure of organophosphate adducts with proteins and identify the specific amino acid residues involved in the binding. nih.gov X-ray crystallography of phosphotriesterase-organophosphate complexes has shown similar interaction distances between the P—O bond oxygen atoms and zinc ions in the active site, which are believed to stabilize the transition state for substrate hydrolysis. currentsciencedaily.com

The stability of these adducts can vary, with some undergoing a process called "aging." This process involves a chemical modification of the adduct that renders it resistant to reactivation. nih.gov Kinetic and mass spectrometric studies of the reaction between CBDP and human cholinesterases have shown that the initial adduct undergoes rapid post-inhibitory reactions, leading to an "aged" form. nih.gov

Role of Specific Metabolites (e.g., Cresyl Saligenin Phosphate) in Enzymatic Modulation

The in vivo toxicity of this compound is largely due to its metabolic activation. The parent compound is metabolized in the liver by cytochrome P450 enzymes to form highly reactive intermediates. uzh.ch A critical metabolite of tri-o-cresyl phosphate is cresyl saligenin phosphate (CBDP), a cyclic organophosphorus agent. uzh.chuzh.chnih.gov

CBDP is a very potent inhibitor of NTE and a strong irreversible inhibitor of BChE. uzh.chuzh.ch Its formation is a key step in the mechanism of organophosphate-induced delayed neuropathy (OPIDN). nih.gov Studies have shown that CBDP is a significantly more potent inducer of ataxic effects in hens compared to the parent compound, tri-o-cresyl phosphate. uzh.ch

The mechanism of action of CBDP involves the covalent modification of the active site serine of target enzymes. nih.gov Beyond serine, research has shown that CBDP can also form covalent adducts with other amino acid residues, such as histidine, lysine, and tyrosine on proteins like human serum albumin. nih.gov This suggests that the toxic effects of CBDP may extend beyond the inhibition of esterases to include the direct alteration of other important proteins. nih.gov

Modulation of Cellular Signaling Cascades

In addition to direct enzyme inhibition, this compound and its metabolites can disrupt normal cellular function by modulating key signaling pathways.

Effects on Calcium Ion (Ca2+) Influx and Homeostasis

Calcium ions (Ca2+) are critical second messengers involved in a multitude of cellular processes. Dysregulation of Ca2+ homeostasis can have profound effects on cell function and viability. Studies have shown that tricresyl phosphates can alter cellular calcium levels.

In vitro studies using isolated cortical neurons have demonstrated that TCPs can significantly reduce the Ca2+ influx that occurs in response to stimulation by glutamate (B1630785) and KCl. nih.gov Specifically, tri-o-cresyl phosphate (ToCP) was found to have a specific effect on glutamate receptors, reducing the evoked Ca2+ influx. nih.gov Interestingly, the effects of the metabolite CBDP on provoked Ca2+ influx were much weaker than those observed for the parent TCPs. nih.gov Another study in chickens showed that a single dose of tri-o-cresyl phosphate led to increased cytosolic Ca2+ levels in the brain. uzh.ch

The table below summarizes the observed effects of TCPs on calcium signaling.

| Compound | Cellular System | Effect on Ca2+ | Stimulus |

| Tricresyl Phosphates (TCPs) | Isolated cortical neurons | Reduced influx | Glutamate and KCl |

| Tri-o-cresyl phosphate (ToCP) | Isolated cortical neurons | Reduced influx | Glutamate |

| Tri-o-cresyl phosphate (ToCP) | Chicken brain | Increased cytosolic levels | N/A |

| Cresyl saligenin phosphate (CBDP) | Isolated cortical neurons | Weaker effect on influx | Glutamate and KCl |

Interference with Neurotransmitter Receptor Systems (e.g., Glutamate Receptors)

The neurotoxic effects of tricresyl phosphate (TCP) isomers, including the well-studied tri-o-cresyl phosphate (TOCP), extend beyond the inhibition of neuropathy target esterase (NTE) and subsequent organophosphate-induced delayed neuropathy (OPIDN). nih.govresearchgate.net Recent in vitro studies have begun to unravel the complex interactions of these compounds with central nervous system functions, highlighting their potential to interfere with neurotransmitter receptor systems, particularly glutamate receptors. nih.govnih.gov

Research using primary cortical neurons from mouse embryos has demonstrated that TOCP can impair glutamatergic signaling at concentrations that are not cytotoxic. nih.gov Specifically, exposure to TOCP reduced the number of neurons responding to glutamate and decreased the average response amplitudes at concentrations as low as 100 nM. nih.gov This functional neurotoxicity occurs in the absence of structural damage to the neurons, suggesting a direct or indirect interaction with the glutamate signaling pathway. nih.gov This interference with the most abundant excitatory neurotransmitter in the brain is a proposed mechanism for cognitive deficits potentially associated with exposure to these compounds. nih.gov

Further comparative studies have shown that the effects on glutamate receptors are isomer-specific. While TOCP significantly reduces the calcium influx in response to glutamate stimulation at 10µM, with specific effects observed at 100nM, the meta (TmCP) and para (TpCP) isomers, as well as a commercial TCP mixture, also reduce calcium influx in response to both glutamate and KCl at 10µM. nih.gov However, the potent metabolite of TOCP, cresyl saligenin phosphate (CBDP), exhibits much weaker effects on provoked calcium influx compared to the parent TCPs. nih.gov These findings underscore a unique mode of action for TOCP on glutamate receptors that is not shared by its primary toxic metabolite or other symmetric isomers. nih.gov

The disruption of glutamatergic signaling represents a significant, non-OPIDN mechanism of neurotoxicity for certain TCP isomers. nih.gov This line of research is crucial for understanding the full spectrum of neurological effects associated with exposure to these organophosphate esters.

Influence on Proteolytic Enzyme Activities

Recent studies have revealed that organophosphate esters (OPEs) can inhibit enzymatic proteolysis through non-covalent interactions. nih.gov This process is critical for understanding the broader ecological impact of these compounds, as enzymatic proteolysis is a key step in the production of bioavailable nitrogen for microorganisms and plants in natural ecosystems. nih.gov

Research on the effect of various OPEs on the proteolysis of a model protein, protein GB1, has shown that these compounds can inhibit its enzymatic hydrolysis. nih.gov This inhibition is attributed to the ability of OPEs to bind to the protein. Spectroscopic and molecular docking simulations have indicated that OPEs can enter the pocket structure of protein GB1, leading to changes in its secondary structure and folding. nih.gov These conformational changes are a result of non-covalent interactions, primarily hydrogen bonding and van der Waals forces. nih.gov The deformation of the protein structure hinders the access of proteolytic enzymes to their active sites, thereby inhibiting hydrolysis. nih.gov

The binding affinity of OPEs to the protein varies depending on their chemical structure. For instance, organophosphate diesters (di-OPEs) and long-chain OPEs have demonstrated a stronger affinity for protein GB1. nih.gov This is attributed to their more negative and denser electrostatic surface potential distributions. nih.gov While this research provides a general mechanism for the influence of OPEs on proteolytic activity, specific studies focusing solely on this compound are not extensively available. However, the findings for other OPEs suggest a plausible mechanism by which this specific isomer could also interfere with proteolytic enzymes.

Comparative Mechanistic Analyses Across Isomeric Forms and Related Organophosphate Esters

Differential Biological Activities and Metabolic Fates of Isomers

The biological activities and metabolic fates of tricresyl phosphate (TCP) are highly dependent on the isomeric form of the molecule. The position of the methyl group on the cresyl rings (ortho, meta, or para) significantly influences the compound's neurotoxicity and metabolic pathways.

The neurotoxicity of cresyl phosphates is primarily associated with the ortho isomers. Tri-o-cresyl phosphate (TOCP) is a well-established neurotoxin known to cause organophosphate-induced delayed neuropathy (OPIDN). nih.gov Studies have shown that mono-ortho and di-ortho isomers of TCP are even more potent neurotoxins than the tri-ortho isomer. nih.gov In contrast, isomers containing only meta and para cresyl groups are generally not considered to be neurotoxic. researchgate.net For example, in vitro studies with isolated cortical neurons revealed that TOCP significantly reduced the size and complexity of neurite networks, whereas tri-meta-cresyl phosphate (TmCP) and tri-para-cresyl phosphate (TpCP) had no such effect.

The metabolic pathways of TCP isomers also differ. While metabolism generally proceeds through hydroxylation of one or more methyl groups and dearylation of the cresyl groups, the specific metabolites formed and their rates of formation vary between isomers. uzh.ch The critical step for the neurotoxicity of ortho-isomers is the hydroxylation of a methyl group on an ortho-cresyl ring, which then allows for cyclization to form the highly toxic metabolite, cresyl saligenin phosphate (CBDP). uzh.ch This cyclized metabolite is a potent inhibitor of neuropathy target esterase (NTE). uzh.ch Non-ortho-substituted TCPs cannot form this toxic cyclic metabolite. mmu.ac.uk

Furthermore, the distribution and excretion of TCP isomers and their metabolites can vary. For instance, tri-p-cresyl phosphate is primarily excreted in the urine at lower doses and in the feces at higher doses, while tri-m-cresyl phosphate is mainly excreted in the feces. uzh.ch The end products of metabolism for both tri-o-cresyl phosphate and tri-p-cresyl phosphate include o-hydroxybenzoic acid and p-hydroxybenzoic acid, respectively, which are excreted in the urine in free or conjugated forms. uzh.ch

| Isomer | Neurotoxicity (OPIDN) | Effect on Neurite Outgrowth | Primary Excretion Route | Key Metabolite Feature |

|---|---|---|---|---|

| Tri-o-cresyl phosphate (TOCP) | Induces OPIDN | Inhibits axon-like process outgrowth | Urine and feces uzh.ch | Forms cyclic neurotoxic metabolite (CBDP) |

| Tri-m-cresyl phosphate (TmCP) | Not known to induce OPIDN | No significant effect | Mainly feces uzh.ch | Does not form CBDP mmu.ac.uk |

| Tri-p-cresyl phosphate (TpCP) | Not known to induce OPIDN | No significant effect | Urine (low dose), feces (high dose) uzh.ch | Does not form CBDP mmu.ac.uk |

Computational Chemistry and Molecular Modeling in Mechanistic Research

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the reaction mechanisms of organophosphate esters, including tricresyl phosphate (TCP) isomers. mmu.ac.ukresearchgate.net DFT calculations allow for the prediction of reaction pathways and the elucidation of complex chemical transformations at the molecular level. mmu.ac.uk

One significant application of DFT in this field has been to understand the formation of the neurotoxic metabolite of tri-o-cresyl phosphate (TOCP), cresyl saligenin phosphate (CBDP). mmu.ac.uk When TCP is analyzed by gas chromatography coupled with atmospheric pressure chemical ionization (APCI), ortho-substituted isomers produce unique mass spectra. mmu.ac.uk DFT calculations have been instrumental in proposing a multi-step mechanism to explain this observation. The proposed mechanism begins with the rearrangement of the molecular ion into a distonic isomer, followed by an oxidation step, and finally decomposition to form [CBDP-H]+. mmu.ac.uk This computationally derived mechanism was supported by experimental data from isotopically-labeled analogues. mmu.ac.uk

Furthermore, DFT has been used to study the interactions of TCP with surfaces, which is relevant to its application as an anti-wear additive in lubricants. researchgate.net Reactive molecular dynamics simulations, with parameters developed using DFT calculations, have been employed to analyze the chemical reactions between TCP and an iron oxide surface. researchgate.net These simulations have shown that at various temperatures, the decomposition of TCP can occur through the breaking of the O1–C1 bond, followed by the chemisorption of the cresyl group onto the iron oxide surface. researchgate.net Previous DFT studies have also analyzed reaction pathways for TCP on an iron (110) surface, indicating that the reactions can be initiated by the bonding between the phosphate oxygen and the iron surface. researchgate.net

These computational approaches provide valuable insights into the fundamental chemical processes that govern the biological activity and environmental fate of this compound and related compounds. By predicting reaction pathways and identifying key intermediates, DFT calculations complement experimental studies and contribute to a more comprehensive understanding of the mechanisms of action of these organophosphate esters.

Molecular Dynamics Simulations for Ligand-Protein Binding Interactions

Due to the limited availability of specific molecular dynamics (MD) simulation studies on this compound, this section will detail the findings from a comprehensive study on a closely related isomer, tri-para-cresyl phosphate (TpCP), and its interaction with human serum albumin (HSA). wikipedia.org HSA is a primary transport protein in the blood, and understanding the binding mechanisms of xenobiotics like tricresyl phosphates is crucial for assessing their distribution and potential toxicity. wikipedia.org While the specific arrangement of the cresyl groups influences the compound's properties, the insights gained from the TpCP-HSA interaction provide a valuable framework for understanding the potential protein binding behavior of this compound.

Molecular dynamics simulations offer a powerful computational method to investigate the dynamic interactions between a ligand and a protein at an atomic level. nih.gov These simulations can predict the stability of the ligand-protein complex, identify key amino acid residues involved in the binding, and elucidate the primary forces driving the interaction. wikipedia.orgnih.gov

A study employing multispectroscopic techniques alongside molecular docking and MD simulations was conducted to explore the binding mechanism of TpCP with HSA. wikipedia.org The results from fluorescence spectroscopy indicated that TpCP quenches the intrinsic fluorescence of HSA, suggesting a binding interaction. The binding constants (K_a) were determined at different temperatures, showing an increase in binding affinity with rising temperature. wikipedia.org

To further elucidate the binding process, 100-nanosecond MD simulations were performed on the docked TpCP-HSA complex. The stability of the complex was assessed by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand. A stable RMSD for both the protein and the ligand throughout the simulation indicates the formation of a stable complex. wikipedia.org

The primary driving forces for the binding of TpCP to HSA were identified through thermodynamic analysis. The positive enthalpy (ΔH⁰) and entropy (ΔS⁰) changes suggest that hydrophobic interactions are the main forces stabilizing the complex. wikipedia.org This is further supported by the molecular docking results, which show the TpCP molecule situated within a hydrophobic cavity of HSA, specifically in Sudlow's site I. wikipedia.org

Key amino acid residues in the binding pocket of HSA that interact with TpCP were identified. These interactions are predominantly hydrophobic, with contributions from specific residues that form the binding cavity. wikipedia.org The simulation also revealed that the binding of TpCP can induce minor conformational changes in the secondary structure of HSA. wikipedia.org

The spontaneity of the binding process was confirmed by the negative Gibbs free energy (ΔG⁰) values, which became more negative with increasing temperature, aligning with the experimental binding constant data. wikipedia.org

The following interactive tables summarize the key thermodynamic and binding constant data from the study on TpCP and HSA interaction. wikipedia.org

Table 1: Binding Constants of Tri-para-cresyl Phosphate with Human Serum Albumin at Different Temperatures

| Temperature (K) | Binding Constant (K_a) (L/mol) |

| 293 | 2.575 x 10⁴ |

| 298 | 4.701 x 10⁴ |

| 303 | 5.684 x 10⁴ |

| 310 | 9.482 x 10⁴ |

Table 2: Thermodynamic Parameters for the Binding of Tri-para-cresyl Phosphate to Human Serum Albumin

| Parameter | Value | Unit |

| ΔG⁰ (at 293 K) | -24.452 | kJ/mol |

| ΔG⁰ (at 298 K) | -25.907 | kJ/mol |

| ΔG⁰ (at 303 K) | -27.363 | kJ/mol |

| ΔG⁰ (at 310 K) | -29.401 | kJ/mol |

| ΔH⁰ | 60.83 | kJ/mol |

| ΔS⁰ | 291.08 | J/(mol·K) |

Advanced Analytical Method Development for Research Applications

Refined Sample Preparation and Extraction Methodologies for Diverse Matrices

The effective isolation and concentration of Bis(o-cresyl) p-Cresyl Phosphate (B84403) from various matrices is a critical first step in its analysis. The choice of extraction method depends heavily on the nature of the sample matrix, whether it be water, soil, sediment, or biological tissues.

For aqueous samples, Solid-Phase Extraction (SPE) is a widely adopted technique, offering high recovery rates ranging from 67% to 105% for organophosphate flame retardants (OPFRs). nih.gov This method involves passing the water sample through a solid sorbent material that retains the analyte, which is then eluted with a small volume of an organic solvent.

In the case of solid samples like soil, sediment, or dust, Microwave-Assisted Extraction (MAE) has proven to be a rapid and efficient alternative, requiring less solvent compared to traditional methods. nih.gov Another effective method for solid matrices is Matrix Solid-Phase Dispersion (MSPD) . This technique involves blending the sample with a solid sorbent, which acts as a dispersant, and then eluting the analytes. MSPD is noted for its simplicity and efficiency in extracting compounds from complex samples. researchgate.net

For biological matrices, which are often complex and contain interfering substances, sample preparation may involve an initial hydrolysis step, particularly for conjugated metabolites. nih.gov This is often followed by liquid-liquid extraction or SPE to isolate the analytes of interest.

A summary of common extraction techniques is provided in the table below.

| Extraction Technique | Applicable Matrices | Key Advantages |

| Solid-Phase Extraction (SPE) | Water, Urine | High recovery, concentration of analyte |

| Microwave-Assisted Extraction (MAE) | Soil, Sediment, Dust | Rapid, reduced solvent consumption |

| Matrix Solid-Phase Dispersion (MSPD) | Biological tissues, Food | Simple, efficient for complex matrices researchgate.net |

| Ultrasonic-Assisted Extraction | Plant material, Soil | Effective for various solid samples researchgate.net |

State-of-the-Art Quantification Techniques for Bis(o-cresyl) p-Cresyl Phosphate and its Metabolites

Following extraction and clean-up, highly sensitive and specific instrumental techniques are required for the quantification of this compound and its metabolic products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of thermally stable and volatile compounds like tricresyl phosphate (TCP) isomers. documentsdelivered.comnih.gov The separation of different isomers, including this compound, is achieved on the gas chromatographic column, followed by detection and quantification by the mass spectrometer. documentsdelivered.comnih.gov The mass spectrometer provides high selectivity, allowing for the differentiation of isomers based on their mass-to-charge ratio and fragmentation patterns. faa.gov

Published methods for TCP isomers demonstrate that GC-MS can achieve low detection limits, with some studies reporting method detection limits (MDLs) in the range of nanograms per liter (ng/L). nj.gov For instance, the analysis of TCP isomers in aircraft turbine engine oils has been successfully performed using GC-MS, highlighting its capability for isomer-specific quantification in complex mixtures. documentsdelivered.comnih.gov

For the analysis of the metabolites of this compound, which are often more polar and less volatile than the parent compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. mdpi.com These techniques are particularly well-suited for analyzing polar metabolites in biological fluids like urine and plasma. nih.gov

LC-MS/MS offers high sensitivity and specificity, enabling the detection and quantification of metabolites at very low concentrations. mdpi.comuzh.ch For example, methods have been developed for the quantification of di-cresyl phosphate metabolites in urine with detection limits in the sub-microgram per liter (µg/L) range. uzh.ch The use of techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS can further enhance sensitivity and reduce analysis time. unl.edunih.gov

Metabolite profiling using LC-MS/MS allows for the identification and quantification of a wide range of metabolic products in a single analysis, providing valuable insights into the biotransformation pathways of the parent compound. jmb.or.krnih.gov

The table below summarizes the key features of these quantification techniques.

| Technique | Analyte Type | Key Advantages | Typical Detection Limits |

| GC-MS | Volatile/Semi-volatile parent compounds and isomers | Excellent separation of isomers, high specificity | ng/L range nj.gov |

| LC-MS/MS | Polar metabolites | High sensitivity and specificity for non-volatile compounds | pg/mL to µg/L range nih.govuzh.ch |

Rigorous Quality Assurance and Quality Control Protocols in Environmental and Biological Analysis

To ensure the reliability and accuracy of analytical data, strict Quality Assurance (QA) and Quality Control (QC) protocols are essential. These protocols encompass various aspects of the analytical process, from sample collection to final data reporting.

Key QA/QC measures include:

Method Validation: This involves demonstrating that an analytical method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). faa.gov

Use of Internal Standards: Labeled isotopes of the analytes are often used as internal standards to correct for variations in extraction efficiency and instrument response. nj.gov

Analysis of Blanks: Procedural blanks are analyzed to check for contamination during the sample preparation and analysis process. faa.gov

Spiked Samples: Matrix spikes, where a known amount of the analyte is added to a real sample, are used to assess the method's recovery and the effect of the sample matrix. faa.gov

Inter-laboratory Comparisons: Participation in proficiency testing schemes and inter-laboratory comparison studies helps to ensure the comparability of results between different laboratories. faa.gov

The aim of these measures is to produce data that is accurate, precise, and defensible.

Development of Standard Reference Materials and Analytical Standards

The availability of high-purity analytical standards and certified reference materials (CRMs) is fundamental for the accurate quantification of this compound and its isomers. Several commercial suppliers provide analytical standards of individual tricresyl phosphate isomers, including this compound. lgcstandards.comlgcstandards.comusbio.netaccustandard.com

These standards are used for:

Instrument Calibration: Creating calibration curves to determine the concentration of the analyte in unknown samples.

Method Development and Validation: Verifying the identity and performance of the analytical method. faa.gov

Quality Control: As spiking solutions to check for accuracy and recovery.

Reference materials, which are certified for the concentration of specific analytes in a particular matrix, are also crucial for validating the entire analytical procedure, from extraction to quantification. The production of these materials often follows stringent international standards, such as ISO 17034. lgcstandards.com

Future Research Directions and Emerging Paradigms

Innovation in Bioremediation Technologies for Environmental Contamination

The biodegradation of tricresyl phosphates (TCPs) has been a subject of growing interest, with recent studies identifying novel microbial consortia capable of their degradation. One such consortium, ZY1, demonstrated the ability to completely degrade tri-o-cresyl phosphate (B84403) (ToCP), tri-p-cresyl phosphate (TpCP), and tri-m-cresyl phosphate (TmCP) within hours under laboratory conditions. bohrium.comcityu.edu.hk This consortium, comprising Sphingobacterium, Variovorax, and Flavobacterium, appears to metabolize TCPs primarily through hydrolysis and hydroxylation, with intracellular enzymes playing a dominant role. bohrium.comcityu.edu.hk The degradation efficiency of ZY1 was also observed for other aryl-phosphates, suggesting a broad substrate range. bohrium.comcityu.edu.hk

Another study highlighted the capability of Brevibacillus brevis to degrade different TCP isomers, with varying efficiencies. researchgate.net Within five days, this bacterium degraded tri-m-cresyl phosphate, tri-p-cresyl phosphate, and tri-o-cresyl phosphate by 82.91%, 93.91%, and 53.92%, respectively. researchgate.net The metabolic process involved the release and absorption of various ions and the production of organic acids. researchgate.net

Future research will likely focus on optimizing these microbial degradation processes for real-world applications. This includes overcoming challenges such as high salinity, which has been shown to weaken the degradation capability of some consortia. bohrium.comcityu.edu.hk Further investigations into the specific enzymes involved, such as cytochrome P450/NADPH-cytochrome P450 reductase and phosphatase, will be crucial for developing more efficient and targeted bioremediation strategies. bohrium.comcityu.edu.hk A key aspect of this research will be to not only assess the removal of the parent compound but also to evaluate the toxicity of the resulting degradation products to ensure a truly effective and safe remediation process. bohrium.comcityu.edu.hk

Advanced Predictive Modeling for Environmental Fate and Transport

Predicting the environmental behavior of chemicals like Bis(o-cresyl) p-Cresyl Phosphate is essential for assessing their potential risks. Advanced predictive models are becoming increasingly important tools in this endeavor. The Multimedia Urban Model (MUM), for instance, has been used to estimate the atmospheric emissions and fate of organophosphate esters (OPEs) in major cities. nih.gov This model highlights how urban design and climate can influence whether a compound is transported by water or accumulates in the environment. nih.gov

Future modeling efforts will likely incorporate more complex and specific parameters to enhance their predictive accuracy. This includes the development of models that can account for specific processes like photodegradation and spatially differentiated modeling using GIS techniques. fraunhofer.de Quantitative structure-activity relationship (QSAR) models are also being developed to predict the toxicity of OPEs to aquatic organisms based on their molecular structure. nih.gov These models can help to identify potentially high-risk compounds and guide environmental management and risk assessment. nih.gov As more data on the physicochemical properties and environmental behavior of novel OPEs become available, these models will become more robust and reliable.

Application of Integrated Omics Approaches in Mechanistic Studies (e.g., Proteomics, Metabolomics)

To gain a deeper understanding of the toxic mechanisms of this compound, future research will increasingly rely on integrated "omics" approaches. These technologies, including proteomics (the study of proteins) and metabolomics (the study of metabolites), allow for a comprehensive view of the molecular changes that occur within an organism upon exposure to a chemical.

The integration of different omics datasets, such as metagenomics, metaproteomics, and metabolomics, is becoming a key strategy in microbiome research and can be applied to toxicological studies. nih.gov By combining these approaches, researchers can move from descriptive studies to functional studies that elucidate the interactive roles of different biological molecules and pathways. nih.gov For example, studies on other OPEs have already demonstrated how these compounds can bind to receptors like the Liver X Receptor α and activate pathways leading to effects like hepatic steatosis. nih.gov

Future mechanistic studies on this compound will likely employ these integrated omics approaches to identify specific protein and metabolite biomarkers of exposure and effect. This will provide a more detailed understanding of its mode of action and potential adverse outcomes. Advanced bioinformatics and artificial intelligence will be crucial for managing and integrating the complex datasets generated by these technologies. nih.gov

Long-Term Monitoring Programs for Environmental Concentrations and Transformation Products

Long-term monitoring programs are crucial for understanding the persistence, distribution, and ultimate fate of contaminants like this compound in the environment. Historical monitoring programs have provided valuable data on the occurrence of tricresyl phosphates in various environmental compartments, such as river basins and lakes, often finding them in highly polluted areas. service.gov.uk

Future monitoring efforts will need to be more comprehensive, targeting not only the parent compound but also its various transformation products. The degradation of tricresyl phosphate in activated sludge, for example, has been shown to produce metabolites like p-hydroxybenzoic acid. nih.gov Identifying and quantifying such products is essential for a complete environmental risk assessment.

The development of more sensitive analytical methods will be key to detecting low concentrations of these compounds in environmental samples. who.intnj.gov Gas chromatography with selective detectors is a common analytical choice, with detection limits in water reaching the nanogram per liter range. who.int Continued monitoring in various environmental media, including water, sediment, soil, and biota, will be necessary to track trends in contamination and assess the effectiveness of any mitigation measures. industrialchemicals.gov.au

Exploration of Inter-species Variabilities in Biotransformation and Elimination Pathways

Understanding how different species metabolize and eliminate this compound is critical for accurately assessing its ecological risk. Studies on tri-o-cresyl phosphate (TOCP) in rats have shown that it is metabolized through hydroxylation, dearylation, and further oxidation, with metabolites being excreted in urine and feces. nih.gov The neurotoxic metabolite, saligenin cyclic o-tolyl phosphate, is formed through a hydroxylation and cyclization process. who.int

However, biotransformation pathways can vary significantly between species. For instance, long-term exposure of zebrafish to tri-m-cresyl phosphate has been shown to disrupt their reproductive endocrine system, leading to decreased fecundity and gonadal abnormalities. nih.gov This study highlighted the impact on the hypothalamic-pituitary-gonadal (HPG) axis and the inhibition of genes involved in sex steroid hormone synthesis. nih.gov

Future research should focus on comparative studies across a range of relevant species to identify these variabilities in biotransformation and elimination. This will involve investigating the activity of key metabolic enzymes and identifying the specific metabolites produced in different organisms. Such data is essential for extrapolating toxicity findings from one species to another and for developing more accurate and ecologically relevant risk assessments.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for detecting Bis(o-cresyl) p-Cresyl Phosphate (BCDP) adducts in proteins?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

- Digesting proteins with trypsin, noting that adducted lysines inhibit cleavage due to charge neutralization .

- Using variable modifications in database searches (e.g., +170 amu for o-cresyl phosphate, +276 amu for ring-opened CBDP adducts) to identify adducted peptides .

- Validating adducts via characteristic immonium ions (e.g., m/z 405.2 for lysine-CBDP adducts) and fragmentation patterns (b/y-ions with mass shifts) .

Q. How can o-cresyl phosphate (+170 amu) and ring-opened CBDP (+276 amu) adducts be distinguished using mass spectrometry?

- Methodological Answer :

- Mass Shift : The +170 amu adduct corresponds to direct phosphorylation of tyrosine or serine, while +276 amu indicates a ring-opened CBDP adduct on lysine or histidine .

- Fragmentation Patterns :

- For +170 amu adducts, look for neutral loss of o-cresyl phosphate (e.g., m/z 927.5 in Tyr-138 adducts) .

- For +276 amu adducts, identify immonium ions (m/z 405.2) and partial b/y-ion series retaining the adduct mass .

Q. Which proteins are primary targets of BCDP in biological systems?

- Methodological Answer :

- Butyrylcholinesterase (BChE) : Forms aged adducts on Ser-198 (+80 or +170 amu), confirmed via X-ray crystallography and MS/MS .

- Human Serum Albumin : Modified at Tyr-138, Tyr-140, and Lys-199, identified through tryptic digestion and adduct-specific spectra .

- Free Histidine : Forms concatenated o-hydroxybenzyl adducts via benzylic carbon attachment, not phosphorus .

Advanced Research Questions

Q. How can contradictions in adduct formation data between in vitro and in vivo studies be resolved?

- Methodological Answer :

- Controlled Reactivity Studies : Compare adduct profiles of purified proteins (e.g., BChE) exposed to BCDP in vitro versus plasma samples from exposed organisms .

- Isotopic Labeling : Use deuterated BCDP derivatives (e.g., this compound-d7) to track adduct stability and aging kinetics in vivo .

- Context-Specific MS Parameters : Adjust collision energy and resolution to detect low-abundance adducts in complex biological matrices .

Q. What strategies are effective for synthesizing isomer-specific derivatives to study neurotoxic effects?

- Methodological Answer :

- Isomer Separation : Use HPLC with chiral columns to isolate tri-o-cresyl phosphate (ToCP) from mixed isomers (e.g., tri-m/p-cresyl phosphates) .

- Metabolite Synthesis : Generate CBDP (2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one), the neurotoxic metabolite of ToCP, via controlled hydrolysis and validate purity via NMR .

- Toxicity Screening : Compare inhibition of recombinant neurotoxic esterase (rNEST) by ToCP and CBDP using in vitro enzymatic assays .

Q. How can experiments be designed to assess the impact of BCDP on enzyme kinetics?

- Methodological Answer :

- Recombinant Enzymes : Use purified BChE or rNEST to measure inhibition constants (IC₅₀) and time-dependent adduct formation .

- Kinetic Profiling :

- Pre-incubate enzymes with BCDP, then quantify residual activity using substrates like butyrylthiocholine .

- Monitor aging kinetics (conversion of +170 amu to +80 amu adducts) via time-resolved MS .

- Competitive Assays : Test flavonoid inhibitors (e.g., naringenin) to evaluate their protective effects against BCDP-induced enzyme inactivation .

Data Interpretation and Experimental Design

Q. How to address discrepancies in lysine versus tyrosine adduct prevalence across studies?

- Methodological Answer :

- pH-Dependent Reactivity : Perform adduct formation assays at varying pH levels; lysine ε-amino groups (pKa ~10) are less reactive under physiological conditions compared to tyrosine hydroxyl groups (pKa ~10.1) .

- Competitive Labeling : Co-incubate BCDP with free amino acids (histidine, lysine, tyrosine) to identify preferential adduct sites .

Q. What advanced statistical methods are suitable for analyzing mass spectrometry datasets of BCDP adducts?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to distinguish adduct clusters (e.g., +170 vs. +276 amu) in high-resolution MS datasets .

- Machine Learning : Train classifiers on fragmentation patterns (e.g., immonium ions, neutral losses) to automate adduct identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.